molecular formula C8H9BF2O2 B11909065 (4-(1,1-Difluoroethyl)phenyl)boronic acid

(4-(1,1-Difluoroethyl)phenyl)boronic acid

Cat. No.: B11909065
M. Wt: 185.97 g/mol
InChI Key: SKDLDQKIRXQHRI-UHFFFAOYSA-N
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Description

Contextualization of Organofluorine Chemistry in Contemporary Organic Synthesis

Organofluorine chemistry involves the study of organic compounds containing carbon-fluorine bonds. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's unique characteristics, such as its high electronegativity and small size, which allow it to form strong bonds with carbon. numberanalytics.com

The impact of organofluorine chemistry is particularly profound in the pharmaceutical and agrochemical industries. wikipedia.orgstanford.edu An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comtaylorandfrancis.com For instance, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown and thereby prolonging the drug's activity in the body. wikipedia.orgtaylorandfrancis.com

The most common fluorinated moieties in pharmaceuticals are monofluorinated groups and trifluoromethyl groups. acs.org The development of new and efficient methods for introducing fluorine into organic molecules remains a significant area of research, as it directly impacts the ability to discover and develop new therapeutic agents. wikipedia.orgnumberanalytics.com

Strategic Importance of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, are a class of organic derivatives of borane (B79455) (BH₃) that have become essential tools in organic synthesis. wikipedia.orgacs.org Their versatility stems from the nature of the carbon-boron bond, which has low polarity. wikipedia.org This property makes them generally stable and easy to handle, yet reactive enough to participate in a wide array of chemical transformations. wikipedia.org

The most prominent application of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.gov This reaction allows for the efficient construction of complex molecular frameworks from simpler starting materials and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govthieme.de

Beyond cross-coupling reactions, organoboron compounds are key intermediates in hydroboration and carboboration reactions, which provide pathways to a variety of organic products, including alcohols, carbonyl compounds, and alkenes. wikipedia.org The ability to transform the carbon-boron bond into other functional groups with high selectivity and stereochemical control underscores their strategic importance in modern organic synthesis. thieme.de The development of new methods for synthesizing and utilizing organoboron compounds continues to be an active area of research. nih.gov

The Interplay of Fluorine and Boron Functionalities in Advanced Chemical Transformations

The combination of fluorine and boron functionalities within the same molecule, as seen in fluorinated organoboron compounds, creates a powerful class of reagents with unique reactivity. acs.org These compounds merge the beneficial properties of organofluorine motifs with the synthetic versatility of organoboron groups. acs.org The synthesis of these hybrid molecules presents unique challenges and has spurred the development of novel synthetic methodologies. nih.govacs.org

Current strategies for preparing fluorinated organoboron compounds include:

Selective monodefluoroborylation of polyfluorinated compounds. nih.govacs.org

Selective borylation of fluorinated substrates. nih.govacs.org

Selective fluorination of organoboron compounds. nih.govacs.org

Borylfluorination of unsaturated carbon-carbon bonds. nih.govacs.org

The presence of both fluorine and boron can lead to synergistic effects in catalysis. For example, the incorporation of boron functionalities into transition-metal catalysts has been shown to enhance their performance. acs.org Mechanistic studies suggest that the boron can act as an activating fragment and a cooperative partner in catalytic cycles. acs.org Furthermore, the interaction between metal fluorides and boron compounds can play a crucial role in catalytic processes, such as the defluorofunctionalization of arenes. nih.govacs.org This interplay can facilitate key reaction steps and expand the scope of possible transformations. nih.govacs.org

The compound at the center of this article, (4-(1,1-Difluoroethyl)phenyl)boronic acid, serves as a prime example of this molecular synergy. It is a valuable building block in organic synthesis, particularly for introducing the 1,1-difluoroethylphenyl group into larger molecules through reactions like the Suzuki-Miyaura cross-coupling. nih.govarkat-usa.org

This compound: Properties and Synthesis

This compound is a white solid compound with the chemical formula C₈H₉BF₂O₂. sigmaaldrich.com It is a specialized organoboron compound that has garnered interest for its potential applications in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1162257-36-4 sigmaaldrich.comchemscene.com
Molecular Formula C₈H₉BF₂O₂ chemscene.com
Molecular Weight 185.96 g/mol chemscene.com
Physical Form Solid sigmaaldrich.comsigmaaldrich.com
Purity 95% sigmaaldrich.comsigmaaldrich.com
IUPAC Name This compound sigmaaldrich.comsigmaaldrich.com
InChI Key SKDLDQKIRXQHRI-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

The synthesis of fluorinated arylboronic acids like this compound has traditionally involved stoichiometric processes. researchgate.net However, recent advancements have focused on more efficient catalytic methods. These include the catalytic C-H borylation of fluorinated arenes, which offers a direct route to these valuable compounds. acs.orgresearchgate.net Another approach is the catalytic C-F borylation, which transforms a carbon-fluorine bond into a carbon-boron bond. researchgate.net Additionally, catalytic C-X borylation (where X is a halogen or triflate) provides a versatile pathway from readily available starting materials. researchgate.net

Research Findings and Applications

The primary application of this compound lies in its use as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govsigmaaldrich.com This reaction facilitates the formation of a carbon-carbon bond between the difluoroethylphenyl group and another organic moiety, enabling the synthesis of more complex molecules. For instance, it can be reacted with aryl or heteroaryl bromides to produce biaryl structures containing the 1,1-difluoroethylphenyl motif. arkat-usa.orgresearchgate.net

The introduction of the 1,1-difluoroethyl group can significantly influence the properties of the final molecule. The geminal difluoro group is a bioisostere for other functional groups and can modulate factors like lipophilicity and metabolic stability, which are crucial in drug discovery. taylorandfrancis.com

While specific research detailing extensive applications of this compound is not as widespread as for its trifluoromethyl analogue, (4-(Trifluoromethyl)phenyl)boronic acid, the principles of its reactivity are well-established within the broader context of fluorinated organoboronic acids. sigmaaldrich.com The latter has been used in a wide range of reactions, including palladium-catalyzed direct arylations, rhodium-catalyzed additions, and copper-catalyzed couplings, highlighting the synthetic potential of this class of compounds. sigmaaldrich.com

Properties

Molecular Formula

C8H9BF2O2

Molecular Weight

185.97 g/mol

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O2/c1-8(10,11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3

InChI Key

SKDLDQKIRXQHRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(F)F)(O)O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 1,1 Difluoroethyl Phenyl Boronic Acid and Analogs

Retrosynthetic Analysis and Precursor Identification for Arylboronic Acid Scaffolds

The synthesis of arylboronic acids is a well-established field in organic chemistry, with numerous methods available for their preparation. researchgate.net A common retrosynthetic approach for a substituted phenylboronic acid, such as (4-(1,1-Difluoroethyl)phenyl)boronic acid, involves the disconnection of the carbon-boron bond. This leads to two primary synthetic strategies: the borylation of a pre-functionalized aryl ring or the functionalization of a pre-existing arylboronic acid derivative.

The first strategy often employs the reaction of an organometallic reagent, such as a Grignard or organolithium species derived from an appropriate aryl halide, with a boron electrophile like trialkyl borate (B1201080). google.com For instance, the Grignard reagent of 1-bromo-4-(1,1-difluoroethyl)benzene (B1519640) could be reacted with trimethyl borate followed by aqueous workup to yield the target boronic acid.

Alternatively, direct borylation of an aromatic C-H bond has emerged as a powerful and atom-economical method. organic-chemistry.org This typically involves transition-metal catalysis, with iridium, rhodium, and palladium being commonly used metals. nih.govberkeley.edu The regioselectivity of C-H borylation is influenced by steric and electronic factors of the substituents on the aromatic ring. nih.govrawdatalibrary.net

Targeted Introduction of the 1,1-Difluoroethyl Moiety

The introduction of the 1,1-difluoroethyl group onto an aromatic system is a crucial step in the synthesis of the target compound and can be achieved through various methods.

Radical Difluoroethylation Approaches for Aryl Substrates

Radical difluoroethylation offers a valuable method for forging carbon-carbon bonds under mild conditions. These reactions often involve the generation of a difluoroethyl radical which then adds to an aromatic substrate. researchgate.net Photocatalytic methods have become increasingly popular for generating these radicals from suitable precursors. mdpi.com For example, a dual catalytic system involving a photocatalyst and a nickel catalyst can be employed for the cross-coupling of aryl bromides with a source of the difluoroethyl radical. mdpi.com

Transition Metal-Catalyzed Difluoroethylation of Aryl Systems

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to difluoroethylation. nih.govnih.gov Palladium, nickel, and copper catalysts are frequently used to couple aryl halides or their equivalents with a difluoroethylating agent. nih.govacs.org For instance, a nickel-catalyzed reductive cross-coupling between an aryl bromide or chloride and 2-chloro-1,1-difluoroethane (B1223693) provides a direct route to 2,2-difluoroethylated aromatics. acs.org Similarly, copper-catalyzed difluoromethylation of aryl iodides has been reported, which could potentially be adapted for difluoroethylation. acs.orgacs.org

Catalyst SystemAryl SubstrateDifluoroethylating AgentKey Features
Nickel/PhotocatalystAryl BromideSource of difluoroethyl radicalUtilizes a dual catalytic system for radical cross-coupling. mdpi.com
NickelAryl Bromide/Chloride2-Chloro-1,1-difluoroethaneEnables reductive cross-coupling. acs.org
CopperAryl IodideDifluoromethylating agents (adaptable)Effective for aryl iodides. acs.orgacs.org

Nucleophilic and Electrophilic Difluoroethylation Strategies

The concepts of nucleophiles and electrophiles are central to understanding chemical reactivity. youtube.comyoutube.com In the context of difluoroethylation, both nucleophilic and electrophilic reagents have been developed.

Nucleophilic difluoroethylation typically involves a difluoroethyl anion equivalent reacting with an electrophilic aryl partner. Conversely, electrophilic difluoroethylation employs a reagent that delivers a "CF2CH3+" synthon to a nucleophilic aryl species. chemrxiv.orgsigmaaldrich.com For example, hypervalent iodine reagents have been developed for the electrophilic 2,2-difluoroethylation of various nucleophiles. chemrxiv.org

Direct Borylation Methodologies for Fluorinated Aromatic Systems

Direct C-H borylation of arenes containing fluorine atoms presents a highly efficient route to fluorinated arylboronic acids. researchgate.net

Catalytic C-H Borylation of Fluoroarenes

Iridium-catalyzed C-H borylation has proven to be a particularly effective method for the synthesis of arylboronic esters from arenes. berkeley.edurawdatalibrary.net The regioselectivity of these reactions on fluoroarenes is governed by a combination of steric and electronic effects. rawdatalibrary.net While steric factors often dominate, electronic influences can dictate the site of borylation, with a general preference for borylation at positions not adjacent to a fluorine atom. rawdatalibrary.net However, specific catalyst systems can override these general trends. For example, cobalt-catalyzed systems have shown high selectivity for borylation ortho to a fluorine atom, driven by the acidity of the C-H bond. rsc.org In contrast, iridium-catalyzed borylation can be directed by other functional groups present on the ring. rsc.org

CatalystDirecting EffectKey Outcome
IridiumSteric hindrance and electronic effectsBorylation generally avoids positions ortho to fluorine. rawdatalibrary.net
CobaltAcidity of C-H bondHigh selectivity for borylation ortho to fluorine. rsc.org
IridiumDirecting groups (e.g., hydrosilyl)Regioselectivity controlled by the directing group. rsc.org

Catalytic C-F Borylation (Defluoroborylation) of Polyfluoroarenes and Polyfluoroalkenes

A prominent strategy for the synthesis of fluorinated arylboronic esters is the catalytic C-F bond borylation, or defluoroborylation, of polyfluoroarenes. This method involves the cleavage of a carbon-fluorine bond and the subsequent introduction of a boryl group.

Nickel-catalyzed C-F bond borylation has proven effective for a range of fluoroaromatic compounds. acs.orgmdpi.com A notable system employs a [Ni(IMes)₂] catalyst (IMes = 1,3-dimesitylimidazoline-2-ylidene) with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. acs.orgacs.org The reaction is often enhanced by a fluoride (B91410) source like cesium fluoride (CsF) or tetramethylammonium (B1211777) fluoride (NMe₄F). acs.org This methodology has been successfully applied to various polyfluoroarenes, yielding monoborylated products with good selectivity and in moderate to good yields. acs.org For instance, the borylation of 1,3,5-trifluorobenzene (B1201519) and 1,2,3,5-tetrafluorobenzene (B1583067) proceeds with high efficiency. acs.org

In addition to thermal methods, photocatalytic C-F borylation has emerged as a powerful technique. acs.orgnih.gov A dual-catalyst system, comprising a rhodium biphenyl (B1667301) complex as a photosensitizer and a nickel catalyst like [Ni(IMes)₂], enables the borylation of a wide array of fluoroarenes at room temperature under visible light irradiation. acs.orgnih.gov This approach is believed to proceed through the photoexcited triplet state of the rhodium complex, which facilitates the C-F bond activation and transmetalation steps. nih.gov The addition of CsF can further enhance the reaction yield. nih.gov

While nickel catalysis is prevalent, palladium-based systems have also been developed for the direct arylation of polyfluoroarenes with arylboronic acids via selective C-F bond activation, suggesting the feasibility of C-F borylation with appropriate palladium catalysts. nih.gov

The defluoroborylation of polyfluoroalkenes is another important route. acs.orgnih.gov For example, visible-light-induced radical defluoroborylation of trifluoromethyl alkenes provides access to gem-difluoroallylboranes. researchgate.net

Table 1: Examples of Catalytic C-F Borylation of Polyfluoroarenes

FluoroareneCatalyst SystemBoron SourceAdditiveProductYieldReference
1,2,3-Trifluorobenzene[Ni(IMes)₂]B₂pin₂CsF1-Boryl-2,3-difluorobenzeneGood acs.org
1,3,5-Trifluorobenzene[Ni(IMes)₂]B₂pin₂CsF1-Boryl-3,5-difluorobenzene93% acs.org
1,2,3,5-Tetrafluorobenzene[Ni(IMes)₂]B₂pin₂CsF1-Boryl-2,3,5-trifluorobenzeneGood acs.org
Various FluoroarenesRh/Ni Dual CatalystB₂pin₂CsF (optional)Arylboronate EstersExcellent acs.orgnih.gov

Borylation via C-X Bond Activation (X = Halogen, Pseudohalogen)

The synthesis of arylboronic acids and their esters through the activation of carbon-halogen (C-X, where X is typically Cl, Br, I) or carbon-pseudohalogen bonds is a well-established and widely used methodology. organic-chemistry.orgnih.govresearchgate.net This approach, often referred to as Miyaura borylation, typically involves the palladium-catalyzed reaction of an aryl halide or pseudohalide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). mdpi.comnih.gov

The reaction is compatible with a broad range of functional groups and can be applied to various aryl and heteroaryl halides. nih.gov For instance, a facile and efficient palladium-catalyzed borylation of aryl (pseudo)halides has been developed that proceeds at room temperature. nih.gov This method has been successfully applied in one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reactions, providing a streamlined route to biaryl compounds. nih.gov

In addition to palladium, other transition metals like cobalt and iron have also been shown to catalyze the borylation of aryl halides. mdpi.com For example, a cobalt-based catalytic system has been used for the borylation of aryl halides with B₂pin₂. mdpi.com

The synthesis of arylboronic acids can also be achieved from aryl Grignard reagents, which are prepared from the corresponding aryl halides. researchgate.netgoogle.com The Grignard reagent reacts with a trialkyl borate, followed by hydrolysis to yield the arylboronic acid. google.com This method is suitable for producing compounds like (4-fluorophenyl)boronic acid. google.com

Furthermore, aryl amines can be converted to arylboronic esters through Sandmeyer-type reactions. orgsyn.org This involves the diazotization of the arylamine followed by a borylation reaction. orgsyn.org

Table 2: Borylation of Aryl Halides and Pseudohalides

Aryl SubstrateCatalystBoron SourceReaction TypeProductReference
Aryl Halides (Br, Cl)Palladium ComplexB₂pin₂Miyaura BorylationArylboronic Ester nih.gov
Aryl HalidesCobalt ComplexB₂pin₂Catalytic BorylationArylboronate Ester mdpi.com
Aryl BromidesMagnesium/Trialkyl borateGrignard ReactionArylboronic Acid google.com
Aryl Amines-B₂pin₂Sandmeyer-Type BorylationArylboronate Ester orgsyn.org

Selective Fluorination of Organoboron Precursors

An alternative approach to synthesizing fluorinated organoboron compounds involves the direct fluorination of a pre-existing organoboron compound. This can be achieved through either electrophilic or nucleophilic fluorination methods. acs.orgnih.govrsc.org

Electrophilic Fluorination Protocols for Arylboronic Acids

Electrophilic fluorination is a common method for introducing fluorine into aromatic systems. organic-chemistry.orgacs.orgorganic-chemistry.org In this approach, an arylboronic acid or its ester derivative is treated with an electrophilic fluorine source. A widely used reagent for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). ref.ac.uksioc-journal.cnresearchgate.netnih.gov

The reaction of arylboronic acids with Selectfluor® can lead to the corresponding aryl fluorides. organic-chemistry.org The outcome of the reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-rich arylboronic acids tend to undergo ipso-substitution, where the boronic acid group is replaced by a fluorine atom. organic-chemistry.orgacs.org For arylboronic acids with electron-withdrawing groups, a mixture of products may be obtained due to competing fluorination at positions ortho to the boronic acid group. organic-chemistry.orgacs.org

Microwave-assisted fluorination with Selectfluor® has been shown to be a rapid and efficient method for the fluorination of electron-rich aromatic systems. researchgate.net Another electrophilic fluorinating agent, acetyl hypofluorite (B1221730) (AcOF), prepared from diluted fluorine, has also been used for the efficient fluorination of arylboronic acids and their pinacol (B44631) esters. organic-chemistry.org

Palladium-catalyzed fluorination of arylboronic acid derivatives has also been reported. organic-chemistry.orgharvard.edu One such method involves the use of a palladium catalyst to fluorinate a variety of aryl trifluoroborates, tolerating a range of functional groups. harvard.edu

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. numberanalytics.com While less common for the direct synthesis of aryl fluorides from arylboronic acids, nucleophilic fluorination strategies are crucial for creating specific fluorinated alkyl groups attached to an aromatic ring, which can then be converted to the desired boronic acid.

For the synthesis of a compound like this compound, a precursor molecule containing a suitable leaving group on the ethyl side chain would be required. The development of phase-transfer catalysts for nucleophilic fluorination using sources like cesium fluoride (CsF) is an active area of research. rsc.org Organoboranes have been investigated as potential phase-transfer catalysts for this purpose. rsc.org

The synthesis of α-fluorinated aminoalkylboronic acids has been achieved through the electrophilic fluorination of boryl enamines or enamides, which are formed from secondary amines and α-boryl aldehydes. nih.gov This demonstrates a strategy where fluorination occurs on a side chain attached to a boron-containing scaffold.

Electrochemical and Photoredox-Catalyzed Routes to Fluorinated Organoboron Compounds

Modern synthetic methods, including electrochemical synthesis and photoredox catalysis, offer mild and efficient alternatives for the preparation of fluorinated organoboron compounds. acs.orgresearchgate.neteurekaselect.comnumberanalytics.comacs.org

Electrochemical synthesis is a powerful tool in organofluorine chemistry, often allowing for reactions to occur under mild conditions without the need for hazardous reagents. numberanalytics.comacs.org While selective electrochemical fluorination has been challenging, recent advancements have shown promise. acs.org Electrochemical methods can be used to generate radical intermediates that can participate in fluorination or borylation reactions.

Photoredox catalysis, which utilizes visible light to initiate chemical transformations, has emerged as a particularly effective strategy for C-F bond functionalization. mdpi.comnih.govcapes.gov.brdigitellinc.com As mentioned in section 2.3.2, a dual Rh/Ni photocatalytic system can achieve the C-F borylation of polyfluoroarenes. acs.orgnih.gov This approach often involves single-electron transfer (SET) processes, leading to the formation of radical intermediates. mdpi.com

Photoredox catalysis can also be employed for the direct formation of C-F bonds. nih.govcapes.gov.br For example, a photoredox catalytic method for the decarboxylative fluorination of carboxylic acids has been developed using Ru(bpy)₃²⁺ as the photocatalyst and Selectfluor® as the fluorine source. nih.govcapes.gov.br Such strategies could potentially be adapted for the synthesis of fluorinated organoboron compounds by using appropriate starting materials.

Furthermore, visible light has been used to promote the monodefluoroborylation of trifluoromethylalkenes, providing access to fluorinated organoboron compounds. nih.gov

Reactivity Profiles and Mechanistic Elucidations of 4 1,1 Difluoroethyl Phenyl Boronic Acid

Fundamental Reactivity of Arylboronic Acids Bearing Electron-Withdrawing Groups

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. The reactivity of these compounds is significantly modulated by the nature of the substituents on the aromatic ring. When electron-withdrawing groups (EWGs) are present, several key aspects of the boronic acid's behavior are altered.

The Lewis acidity of the boron atom is a crucial factor. While one might expect EWGs on the aryl ring to increase the Lewis acidity of the boronic acid, studies have shown that this effect can be counteracted by other factors, such as solvation effects. d-nb.inforesearchgate.net Boronic acids exist in equilibrium with their corresponding anionic boronate forms in aqueous solutions. d-nb.inforesearchgate.net The introduction of EWGs can lead to weaker solvation of the boronate form, which can offset the expected increase in intrinsic Lewis acidity. d-nb.info

A significant challenge associated with electron-deficient arylboronic acids is their propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.govacs.org This side reaction is undesirable as it consumes the boronic acid reagent. nih.gov Studies have shown that arylboronic acids with strong electron-withdrawing groups can be more susceptible to this decomposition pathway, particularly under certain pH conditions. acs.orgrsc.org For instance, the rate of protodeboronation for highly electron-deficient arenes can be accelerated. acs.org In contrast, arylboronic acids with electron-donating groups tend to exhibit greater stability against protodeboronation. rsc.org

Influence of the 1,1-Difluoroethyl Substituent on Aromatic System Reactivity

The 1,1-difluoroethyl group [-C(F)₂CH₃] is a strong electron-withdrawing substituent. Its influence on the reactivity of the attached phenyl ring stems from a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect (–I effect). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring through the carbon framework. libretexts.orglibretexts.org

This net electron withdrawal deactivates the aromatic ring, making it less nucleophilic. libretexts.orglumenlearning.com Consequently, (4-(1,1-Difluoroethyl)phenyl)boronic acid is less reactive in electrophilic aromatic substitution reactions compared to benzene (B151609) or arylboronic acids with electron-donating substituents. lumenlearning.com The deactivating nature of the substituent also directs incoming electrophiles primarily to the meta position relative to the substituent. lumenlearning.com

Table 1: Electronic Effects of Substituents on Aromatic Rings

Substituent Type Primary Effect Influence on Reactivity (Electrophilic Substitution) Directing Effect Example Groups
Activating Electron-Donating Increases rate Ortho, Para -OH, -NH₂, -CH₃
Deactivating Electron-Withdrawing Decreases rate Meta -NO₂, -CN, -COR
Deactivating (Halogens) Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) Decreases rate Ortho, Para -F, -Cl, -Br, -I

| 1,1-Difluoroethyl | Strongly Electron-Withdrawing (Inductive) | Strongly Deactivating | Meta-Directing | -CF₂CH₃ |

Mechanistic Investigations of Carbon-Carbon Bond Forming Reactions

This compound is a valuable coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of biaryl compounds. libretexts.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwildlife-biodiversity.comrsc.org A Pd(0) species, often stabilized by phosphine (B1218219) ligands, is the active catalyst. rsc.org

The Catalytic Cycle

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar¹-X) to the Pd(0) complex, forming an arylpalladium(II) halide intermediate (Ar¹-Pd(II)-X). libretexts.orgillinois.edu

Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires a base and forms a diorganopalladium(II) complex (Ar¹-Pd(II)-Ar²). libretexts.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium complex, forming the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst. libretexts.orgrsc.org

Oxidative Addition and Transmetalation Pathways

Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the coupling partner. illinois.edu The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organohalide. illinois.edu Electron-rich ligands on the palladium center generally facilitate oxidative addition. rsc.org

Transmetalation: This is often the most complex and debated step of the catalytic cycle. rsc.orgnih.gov A base is crucial for this step to proceed. youtube.com Two primary pathways have been proposed: nih.govresearchgate.net

The Boronate Pathway (Path A): The base reacts with the arylboronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻). This "ate" complex then reacts with the arylpalladium(II) halide complex to transfer the aryl group to the palladium. nih.govresearchgate.net

The Oxo-Palladium Pathway (Path B): The base reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxo complex (Ar-Pd-OH). This species then reacts with the neutral arylboronic acid, facilitating the transfer of the aryl group. nih.gov

Recent studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the neutral boronic acid (Path B) is the predominant pathway for transmetalation. nih.govillinois.edu

Reductive Elimination Steps

Reductive elimination is the final, product-forming step. rsc.org The diorganopalladium(II) intermediate, often requiring a cis conformation of the two organic groups, undergoes elimination to form the new carbon-carbon bond and the Pd(0) catalyst. youtube.com This step is generally favored by more electron-poor metal centers and can be accelerated by the use of sterically bulky ligands, which help to alleviate steric strain as the product is released. rsc.org The relative rate of reductive elimination is typically faster for aryl-aryl couplings compared to other combinations like alkyl-alkyl. youtube.com

Role of the Difluoroethyl Group in Reaction Selectivity and Kinetics

The strongly electron-withdrawing 1,1-difluoroethyl group on the phenylboronic acid has a significant impact on the kinetics and selectivity of cross-coupling reactions.

Kinetics: The electronic nature of the boronic acid primarily affects the transmetalation step. While electron-withdrawing groups on the organohalide partner generally accelerate oxidative addition, EWGs on the boronic acid can slow down the transmetalation step. This is because transmetalation is facilitated by a more electron-rich (more nucleophilic) aryl group on the boron. rsc.org Therefore, the electron-deficient nature of the (4-(1,1-difluoroethyl)phenyl) moiety can lead to slower reaction rates compared to electron-rich arylboronic acids. However, this can sometimes be advantageous, as it can help to suppress side reactions like the homocoupling of the boronic acid. uzh.ch

Selectivity: The primary selectivity issue with electron-deficient arylboronic acids is the competing protodeboronation reaction. nih.gov The reaction conditions, particularly the choice of base, solvent, and temperature, must be carefully optimized to favor the desired cross-coupling pathway over the cleavage of the C-B bond. Despite being electron-deficient, these compounds are effective coupling partners, and protocols have been developed to achieve high yields, sometimes requiring specialized ligands or additives to facilitate the challenging transmetalation step. uzh.ch

Table 2: Summary of Compound Names

Compound Name
This compound
Benzene
Phenol
Nitrobenzene

Alternative Mechanistic Pathways (e.g., Radical Mechanisms, Single-Electron Transfer)

The generation of aryl radicals from arylboronic acids has emerged as a powerful strategy in organic synthesis, often initiated by photoredox catalysis. In these processes, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with a boronate species, formed by the reaction of the boronic acid with a base. This SET event generates an aryl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For this compound, the presence of the electron-withdrawing 1,1-difluoroethyl group is expected to influence its propensity to engage in such radical pathways. Electron-withdrawing groups can affect the redox potential of the boronic acid, potentially influencing the efficiency of the SET process. While specific studies on the radical-mediated reactions of this compound are not extensively documented, the general mechanism for photoredox-catalyzed reactions involving arylboronic acids provides a framework for understanding its likely behavior.

The typical catalytic cycle begins with the formation of a boronate complex from the boronic acid and a base. A photoexcited catalyst then oxidizes this boronate via SET to generate an aryl radical and the catalyst in its reduced state. This aryl radical can then add to a suitable acceptor, and the catalytic cycle is closed by the regeneration of the photocatalyst. chemrxiv.org

Table 1: Plausible Intermediates in Radical Reactions of this compound

IntermediateDescription
[Ar-B(OH)₃]⁻The boronate anion formed by the addition of a hydroxide (B78521) ion to the boronic acid.
Ar•The (4-(1,1-Difluoroethyl)phenyl) radical generated via single-electron transfer from the boronate.
[PC]⁺/*The photoexcited catalyst.
[PC]⁻The reduced form of the photocatalyst after single-electron transfer.

Note: This table is illustrative and based on general mechanisms of photoredox catalysis with arylboronic acids.

Stability and Protodeboronation Kinetics of this compound

A critical aspect of the utility of arylboronic acids is their stability, particularly against protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often detrimental to the efficiency of cross-coupling reactions. ed.ac.uk

The rate of protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring, as well as the reaction conditions such as pH and temperature. ed.ac.ukacs.org Generally, arylboronic acids with electron-withdrawing groups are more susceptible to protodeboronation, especially under basic conditions. ed.ac.ukacs.org The 1,1-difluoroethyl group in the para position of this compound is strongly electron-withdrawing, which is anticipated to increase its rate of protodeboronation compared to unsubstituted phenylboronic acid.

The mechanism of base-catalyzed protodeboronation is thought to proceed through the formation of a tetrahedral boronate species, which is then protonated at the ipso-carbon. acs.org For highly electron-deficient arylboronic acids, an alternative pathway involving the liberation of a transient aryl anion has been proposed. acs.org

Table 2: Factors Influencing the Rate of Protodeboronation

FactorEffect on this compoundRationale
Electron-withdrawing substituent Increased rateThe 1,1-difluoroethyl group destabilizes the C-B bond, making it more susceptible to cleavage.
Basic pH Increased rateFormation of the more reactive tetrahedral boronate species is favored. ed.ac.uk
High temperature Increased rateProvides the necessary activation energy for the C-B bond cleavage.
Solvent VariableThe polarity and protic nature of the solvent can influence the stability of intermediates.

Note: This table presents expected trends based on established principles of boronic acid chemistry.

Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms and predicting the reactivity of organoboron compounds. acs.orgresearchgate.net These methods can provide detailed insights into the structures of intermediates and transition states, as well as the energetic profiles of reaction pathways.

For this compound, computational studies can be employed to:

Predict its pKa: The acidity of the boronic acid is a key parameter influencing its reactivity, particularly in base-catalyzed reactions. Computational models can predict pKa values with reasonable accuracy. researchgate.netunair.ac.id The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to lower the pKa of the corresponding phenylboronic acid, making it a stronger Lewis acid.

Model the stability of its boroxine (B1236090): Phenylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. Computational studies have shown that electron-withdrawing groups in the para-position can destabilize the boroxine ring relative to the monomeric acid form. acs.org

Investigate the energetics of protodeboronation: DFT calculations can be used to model the transition state energies for the different proposed mechanisms of protodeboronation, helping to identify the most likely pathway and predict the reaction rate. ed.ac.uk

Analyze the electronic structure: Methods like Natural Bond Orbital (NBO) analysis can provide information about the charge distribution within the molecule, offering a quantitative measure of the electronic effect of the 1,1-difluoroethyl substituent. researchgate.net

While specific computational studies focused solely on this compound are not widely published, the existing literature on substituted phenylboronic acids provides a robust framework for such investigations. acs.orgresearchgate.net The insights gained from these computational approaches are crucial for understanding the nuanced reactivity of this and other functionalized boronic acids, and for designing more efficient and selective synthetic methodologies.

Applications of 4 1,1 Difluoroethyl Phenyl Boronic Acid in Complex Organic Synthesis

Utilization in Catalytic Cross-Coupling Methodologies

(4-(1,1-Difluoroethyl)phenyl)boronic acid serves as a versatile coupling partner in a range of palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly notable in the synthesis of complex biaryl structures and other valuable organic compounds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, and this compound is a competent partner in this transformation. researchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.

While specific data for the substrate scope of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from its close structural analog, (4-(trifluoromethyl)phenyl)boronic acid. The 1,1-difluoroethyl group, like the trifluoromethyl group, is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This electronic property influences the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Based on studies with analogous fluoroalkyl-substituted phenylboronic acids, this compound is expected to couple with a wide array of aryl and heteroaryl halides. The electron-withdrawing nature of the difluoroethyl group can influence reaction rates, but generally, high yields can be achieved with appropriate catalyst systems. sigmaaldrich.com

The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance, a feature that is expected to extend to couplings involving this compound. nih.gov A variety of functional groups on the coupling partner, including esters, ketones, nitro groups, and protected amines and alcohols, are generally well-tolerated. nih.govnih.gov The difluoroethyl moiety itself is robust under typical Suzuki-Miyaura conditions.

Table 1: Exemplary Substrate Scope in Suzuki-Miyaura Coupling of Aryl Halides with an Analogous Fluoroalkyl-Substituted Phenylboronic Acid

EntryAryl HalideCoupling PartnerProductYield (%)
14-Bromoacetophenone(4-(Trifluoromethyl)phenyl)boronic acid4-Acetyl-4'-(trifluoromethyl)biphenyl95
21-Bromo-4-nitrobenzene(4-(Trifluoromethyl)phenyl)boronic acid4-Nitro-4'-(trifluoromethyl)biphenyl92
3Methyl 4-bromobenzoate(4-(Trifluoromethyl)phenyl)boronic acidMethyl 4'-(trifluoromethyl)biphenyl-4-carboxylate88
42-Bromopyridine(4-(Trifluoromethyl)phenyl)boronic acid2-(4-(Trifluoromethyl)phenyl)pyridine85
51-Chloro-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid4-Methoxy-4'-(trifluoromethyl)biphenyl82

Note: The data in this table is representative of typical Suzuki-Miyaura couplings involving the analogous (4-(trifluoromethyl)phenyl)boronic acid and is intended to illustrate the expected reactivity and functional group tolerance.

The success of the Suzuki-Miyaura coupling of this compound, particularly with challenging substrates like aryl chlorides, is highly dependent on the choice of palladium catalyst and ligand. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, are crucial for achieving high efficiency. researchgate.net

For electron-deficient boronic acids such as this compound, ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ have proven effective. nih.gov The choice of base is also critical, with inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ being commonly used. arkat-usa.org

Table 2: Optimization of Catalyst Systems for Suzuki-Miyaura Coupling of an Analogous Fluoroalkyl-Substituted Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10075
2Pd(OAc)₂SPhosK₃PO₄Dioxane10092
3Pd₂(dba)₃XPhosCs₂CO₃THF8095
4PdCl₂(dppf)-Na₂CO₃DMF9088

Note: This table presents typical catalyst systems used for the Suzuki-Miyaura coupling of the analogous (4-(trifluoromethyl)phenyl)boronic acid, which are expected to be effective for this compound.

The Chan-Lam and Buchwald-Hartwig aminations are powerful methods for the formation of C-N bonds. While specific examples utilizing this compound are scarce in the literature, related fluoroalkyl-substituted phenylboronic acids have been employed in such transformations. For instance, copper-catalyzed Chan-Lam couplings can be used to form aryl amines from arylboronic acids and various nitrogen nucleophiles. scientificupdate.com Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions also provide a route to C-N bond formation, although the boronic acid is less commonly used as the aryl source compared to the aryl halide.

The electronic properties of the 1,1-difluoroethyl group would likely influence the reactivity in these C-N coupling reactions. The electron-withdrawing nature of this group could render the boronic acid a suitable substrate for these transformations.

Similar to C-N couplings, the Chan-Lam reaction can be adapted for the synthesis of aryl ethers through the copper-catalyzed coupling of arylboronic acids with alcohols or phenols. The application of this compound in this context is not well-documented. However, the general principles of the Chan-Lam C-O coupling suggest that it should be a feasible transformation. The reaction typically proceeds under mild conditions, which would be compatible with the difluoroethyl moiety. nih.gov

Palladium-catalyzed carbonylative cross-coupling reactions offer a direct route to aryl ketones. In this type of reaction, carbon monoxide is inserted between the aryl groups of the coupling partners. There are reports of carbonylative Suzuki-Miyaura reactions where an arylboronic acid is coupled with an aryl halide under a carbon monoxide atmosphere to produce unsymmetrical biaryl ketones. researchgate.netresearchgate.net Given the reactivity of fluoroalkyl-substituted phenylboronic acids in standard Suzuki-Miyaura couplings, it is plausible that this compound could be utilized in such carbonylative processes.

Alkynylative cross-coupling reactions, such as the Sonogashira coupling, typically involve the reaction of a terminal alkyne with an aryl halide. While the direct use of boronic acids in a Sonogashira-type reaction is not the standard protocol, related alkynylative couplings of arylboronic acids have been developed. The application of this compound in this specific type of transformation remains an area for further investigation.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Derivatization and Functionalization Beyond Cross-Coupling

While renowned for their role in palladium-catalyzed cross-coupling reactions, arylboronic acids, including this compound, are versatile substrates for a variety of other transformations that functionalize the carbon-boron bond. These reactions expand the synthetic utility of the boronic acid moiety, allowing for the introduction of diverse functional groups.

Homocoupling Reactions of Arylboronic Acids

The symmetrical coupling of two arylboronic acid molecules, known as homocoupling, is a prominent reaction pathway that yields biaryl compounds. This reaction can be achieved using various catalytic systems, most commonly those based on palladium or copper. While often considered a side reaction in Suzuki-Miyaura cross-couplings, particularly in the presence of oxygen, it can be optimized to become the primary transformation.

The homocoupling of arylboronic acids can be catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) in the absence of a ligand, proceeding under mild conditions at room temperature in a mixed solvent system like acetone/water. Alternatively, inexpensive copper salts such as copper(I) chloride (CuCl) can effectively catalyze the reaction in methanol (B129727) under air. nih.gov These methods provide efficient routes to symmetrical biaryls. nih.govgoogle.com The reaction is believed to proceed through intermediates where the aryl groups are transferred to the metal center before reductive elimination to form the new carbon-carbon bond. sigmaaldrich.com For this compound, this reaction would lead to the formation of 4,4'-bis(1,1-difluoroethyl)biphenyl, a symmetrical fluorinated biaryl structure of interest in materials science and medicinal chemistry.

Table 1: General Conditions for Homocoupling of Arylboronic Acids

Catalyst SystemSolventConditionsReference
Pd(OAc)₂Acetone/WaterRoom Temperature, Air nih.gov
CuCl (2 mol%)MethanolRoom Temperature, Air, No Additives nih.gov
PdCl₂(NH₂CH₂COOH)₂ (0.5 mol%)i-PrOH/WaterRoom Temperature, Aerobic google.com

Ipso-Functionalization of Arylboronic Acids (e.g., Hydroxylation, Halogenation)

Ipso-functionalization refers to the substitution of the boronic acid group itself with another functional group at the same aromatic position. This transformation provides a direct and powerful method for synthesizing a variety of substituted arenes from a common boronic acid precursor. nih.govacs.orgnih.gov

Hydroxylation: The conversion of an arylboronic acid to a phenol, or ipso-hydroxylation, is a synthetically valuable transformation. This can be readily achieved using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often in aqueous solutions, which efficiently converts a range of substituted phenylboronic acids into their corresponding phenols. orgsyn.org Other effective oxidants include Oxone® and tertiary amine N-oxides. orgsyn.org The latter is particularly mild and tolerates sensitive functional groups that might not be stable under other oxidative conditions. orgsyn.org Applying these methods to this compound would provide a direct route to 4-(1,1-difluoroethyl)phenol, a key intermediate for various applications.

Halogenation: The carbon-boron bond can also be efficiently converted into a carbon-halogen bond. Ipso-halogenation of arylboronic acids offers a regioselective method for the synthesis of aryl chlorides, bromides, and iodides. A common approach involves the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a corresponding sodium halide salt in water, providing an environmentally friendly protocol. This method is generally applicable to both activated and deactivated arylboronic acids. For this compound, this reaction would yield 4-halo-(1,1-difluoroethyl)benzene derivatives, which are versatile precursors for further synthetic elaborations.

Table 2: General Conditions for Ipso-Functionalization of Arylboronic Acids

TransformationReagentsSolventKey FeaturesReference
Hydroxylation30% H₂O₂AqueousGood yields for various substrates. orgsyn.org
HydroxylationTertiary Amine N-Oxide-Mild, rapid, broad functional group tolerance. orgsyn.org
ChlorinationNCS, NaClWaterEco-friendly, transition-metal-free.
BrominationNCS, NaBrWaterGood yields, same conditions as chlorination.
IodinationNCS, NaIWaterGood yields, same conditions as chlorination.

Strategic Building Block in Target-Oriented Synthesis

The unique combination of a reactive boronic acid handle and a synthetically desirable difluoroethylphenyl moiety makes this compound a strategic building block for the assembly of complex molecular architectures.

Construction of Fluorinated Aromatic Systems for Chemical Research

Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The 1,1-difluoroethyl group is a particularly valuable motif, often serving as a bioisosteric replacement for other functional groups.

This compound serves as a direct and efficient precursor for incorporating the 4-(1,1-difluoroethyl)phenyl fragment into larger aromatic systems. Through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides, complex fluorinated biaryl and heterobiaryl scaffolds can be constructed. This approach is fundamental in creating libraries of novel compounds for drug discovery programs and for developing new organic materials with tailored electronic properties. The ability to introduce this specific fluorinated group in a late-stage synthesis adds to its strategic importance.

Synthesis of Complex Organic Molecules Incorporating the Difluoroethylphenyl Moiety

The primary application of this compound in target-oriented synthesis is its use as a coupling partner in Suzuki-Miyaura reactions to build complex molecules. The boronic acid's commercial availability from various suppliers underscores its role as a building block for research and development in the pharmaceutical and chemical industries. nih.gov

In a typical application, the compound would be coupled with a complex aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon bond, tethering the difluoroethylphenyl moiety to a larger molecular framework. This strategy is widely employed in medicinal chemistry to synthesize potential therapeutic agents, where the difluoroethylphenyl group can be introduced to modulate the pharmacological properties of a lead compound. While specific, publicly disclosed examples of named complex molecules synthesized from this exact building block are not readily found in the literature, its utility is clearly established by its role as a key intermediate in patents for preparing new chemical entities. The general transformation is depicted below, illustrating its strategic importance in accessing complex, fluorinated molecules.

Future Perspectives and Advanced Research Directions

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For a versatile reagent like (4-(1,1-Difluoroethyl)phenyl)boronic acid, which is frequently used in cross-coupling reactions, AI and ML can play a pivotal role. nih.gov By analyzing vast datasets of successful and unsuccessful reactions, machine learning models can identify the optimal catalysts, solvents, bases, and temperature for a given transformation, such as the Suzuki-Miyaura coupling. illinois.edu This not only accelerates the discovery of new bioactive molecules and materials but also minimizes waste by predicting the most efficient reaction conditions from the outset.

Table 1: Applications of AI/ML in Reaction Design for this compound

Application AreaDescriptionPotential Impact
Reaction Optimization Predicting optimal reaction parameters (catalyst, solvent, temperature, etc.) for reactions involving the title compound.Increased reaction yields, reduced side products, and minimized experimental effort.
Retrosynthetic Analysis Proposing novel and efficient synthetic routes to complex target molecules containing the (4-(1,1-difluoroethyl)phenyl) group.Accelerated discovery of new chemical entities and more efficient manufacturing processes.
Predictive Modeling Forecasting the properties and bioactivity of novel compounds synthesized from this compound.More targeted and efficient drug discovery and materials development.
Automated Synthesis Integrating AI with robotic platforms to enable the automated synthesis of libraries of compounds for high-throughput screening.Rapid generation of diverse chemical libraries for biological evaluation.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce the environmental impact of chemical processes. rsc.org For reactions involving this compound, a key focus is the development of more sustainable practices, particularly in the context of widely used reactions like the Suzuki-Miyaura coupling. inovatus.es

A significant area of research is the replacement of traditional, often hazardous, organic solvents with more environmentally benign alternatives. acs.org Water, bio-based solvents, and other "green" solvents are being explored as reaction media. inovatus.esnih.gov The use of eco-friendly physical activation methods, such as microwave irradiation and ultrasound, can also contribute to cleaner and more efficient synthetic processes. mdpi.com

Furthermore, efforts are underway to develop catalytic systems that are more sustainable. This includes using earth-abundant and less toxic metals as alternatives to precious metal catalysts like palladium, as well as designing recyclable catalysts to minimize waste. inovatus.esnih.gov

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new and improved catalytic systems is crucial for maximizing the utility of this compound in organic synthesis. Research in this area is focused on enhancing the selectivity, efficiency, and scope of reactions involving this building block.

For Suzuki-Miyaura cross-coupling reactions, a primary application of arylboronic acids, the design of novel ligands for palladium catalysts continues to be a major research thrust. mdpi.com These ligands can fine-tune the catalyst's activity and selectivity, leading to higher yields and the ability to couple a wider range of substrates under milder conditions. The development of catalysts based on more abundant and less expensive metals, such as nickel, is also a key objective. nih.gov

Beyond traditional cross-coupling, new catalytic methods are being explored to expand the reactivity of this compound. This includes the development of catalysts for other types of carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Advanced spectroscopic and analytical techniques are being employed to probe the intricate details of reactions involving this compound.

Techniques such as in-situ NMR spectroscopy and mass spectrometry allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of catalytic cycles. rsc.org X-ray crystallography provides precise structural information on catalysts and intermediates, offering insights into their reactivity. rsc.org

Computational studies, often performed in conjunction with experimental work, are also invaluable for modeling reaction pathways and understanding the factors that govern reactivity and selectivity. rsc.orgnih.gov These mechanistic insights are critical for the rational design of new catalysts and the optimization of reaction conditions. For instance, detailed studies on the transmetalation step in Suzuki-Miyaura reactions have revealed the crucial role of the boronic ester structure in influencing reaction rates. nih.gov

Scalable Synthesis and Industrial Relevance in Fine Chemical Production

The transition from a laboratory-scale synthesis to a large-scale industrial process presents significant challenges. For this compound to be a truly valuable building block in the production of fine chemicals, including pharmaceuticals and agrochemicals, efficient and scalable synthetic routes are essential. europa.eu

Research in this area focuses on developing practical and cost-effective methods for the large-scale preparation of this compound and its derivatives. researchgate.net This involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and the generation of waste. The development of robust purification methods is also a critical aspect of scalable synthesis.

The industrial relevance of this compound is underscored by the significant number of pharmaceuticals and agrochemicals that contain fluorine. wikipedia.orgnih.gov The unique properties conferred by the gem-difluoroethyl group make it an attractive moiety for incorporation into new generations of high-value chemical products. enamine.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(1,1-Difluoroethyl)phenyl)boronic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

Substrate Preparation : Use of bis(pinacolato)diboron and palladium catalysts (e.g., PdCl₂(dppf)₂) to generate boronate esters .

Coupling Conditions : Optimize temperature (70–80°C), solvent (DME/H₂O), and base (Na₂CO₃) to enhance yield .

Purification : Column chromatography or recrystallization to isolate the product.

  • Critical Considerations : Monitor steric effects from the 1,1-difluoroethyl group, which may slow coupling kinetics. Adjust catalyst loading (e.g., Pd(PPh₃)₄) to mitigate inefficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm boronic acid functionality via B–O/H coupling . For example, ¹H NMR signals for acetylated derivatives appear at δ 2.64 (s, CH₃) and δ 8.07 (s, aromatic H) .
  • FT-IR : Identify B–O stretching (~1350 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., [M+H]+ at m/z 216.02) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the boronic acid group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture. Confirm purity via melting point analysis (expected range: 243–248°C) .

Advanced Research Questions

Q. How do DFT studies elucidate the structural and electronic properties of this compound?

  • Methodological Answer :

Geometry Optimization : Use B3LYP/6-311+G(d,p) basis sets to model the planar structure and π-interactions between the boronic acid group and aromatic ring .

Spectral Simulation : Compare calculated IR and NMR spectra with experimental data to validate conformational stability .

Electron Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

Q. What role does crystallography play in understanding intermolecular interactions and reactivity?

  • Methodological Answer :

  • Hydrogen Bonding : X-ray diffraction reveals R₂²(8) motifs formed via O–H···O and bifurcated O–H···F bonds, stabilizing dimeric structures .
  • Planarity : Short B–C bond lengths (~1.566 Å) indicate conjugation with the aromatic ring, enhancing electrophilicity in Suzuki reactions .
  • Applications : Design co-crystals with fluorinated partners to exploit fluorine’s hydrogen-bond acceptor capacity .

Q. How can this compound be utilized in constructing covalent organic frameworks (COFs) with dual linkages?

  • Methodological Answer :

Monomer Design : Integrate the boronic acid group with trifunctional units (e.g., amino or dioxane groups) to enable simultaneous C=N and B–O bond formation .

Solvothermal Synthesis : Optimize reaction time (48–72 hrs) and temperature (120°C) to achieve dual-pore COFs with high surface area (>500 m²/g) .

Characterization : Use PXRD and gas adsorption (e.g., C₃H₈/CH₄ selectivity) to confirm heteroporous structures .

Q. What methodologies enable the study of single-molecule conductance in boronic acid derivatives?

  • Methodological Answer :

  • STM-Break Junction : Apply electric potentials (100–200 mV) to measure conductance histograms, revealing quantized electron transport .
  • Oxidative Coupling : Monitor current-voltage (I-V) curves to assess dimerization efficiency under electrochemical control .

Data Contradictions and Resolutions

  • Spectral Discrepancies : DFT-predicted NMR shifts may deviate from experimental values due to solvent effects (e.g., DMSO vs. gas-phase calculations). Always validate with empirical data .
  • Reactivity Variability : Fluorine’s electron-withdrawing effect can reduce cross-coupling yields compared to non-fluorinated analogs. Address by increasing catalyst loading or using microwave-assisted synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.